Ethyl Nicotinate-d4

Catalog No.
S1528444
CAS No.
66148-16-1
M.F
C8H9NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Nicotinate-d4

CAS Number

66148-16-1

Product Name

Ethyl Nicotinate-d4

IUPAC Name

ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate

Molecular Formula

C8H9NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3/i3D,4D,5D,6D

InChI Key

XBLVHTDFJBKJLG-LNFUJOGGSA-N

SMILES

CCOC(=O)C1=CN=CC=C1

Synonyms

3-Pyridinecarboxylic Acid-d4 Ethyl Ester; Nicotinic Acid-d4 Ethyl Ester; 3-(Ethoxycarbonyl)pyridine-d4; 3-Carbethoxypyridine-d4; Ba 2673-d4; Ethyl 3-Pyridinecarboxylate-d4; Ignicut-d4; Ignocut-d4; Mucotherm-d4; NSC 8872-d4; Nicaethan-d4; Nikethan-d4;

Canonical SMILES

CCOC(=O)C1=CN=CC=C1

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)OCC)[2H]

Limited Availability of Information:

Potential Research Areas:

Given the close relation of Ethyl Nicotinate-d4 to Ethyl Nicotinate, some potential research areas for Ethyl Nicotinate-d4 can be inferred based on the established uses of its non-deuterated counterpart. These potential areas include:

  • Investigating its role in vasodilation (widening of blood vessels), similar to Ethyl Nicotinate. This property is thought to contribute to its use in improving blood circulation and treating skin conditions like chilblains.
  • **Studying its potential effects on the **central nervous system (CNS)****. Ethyl Nicotinate has been shown to have some CNS effects, and further research could explore if the d4 variant exhibits similar properties.
  • Understanding its pharmacokinetic and pharmacodynamic properties, which involve how the body absorbs, distributes, metabolizes, and excretes the substance, as well as its effects on the body. This information is crucial for determining its potential therapeutic applications.

Importance of Deuteration:

The presence of the "d4" signifies that four hydrogen atoms in the Ethyl Nicotinate molecule have been replaced with deuterium, a stable isotope of hydrogen. This substitution can be used in various scientific applications, including:

  • Studying metabolic pathways by tracing the movement of the deuterium atoms through the body.
  • Investigating drug-receptor interactions by observing how the deuterated molecule interacts with biological targets.

Ethyl Nicotinate-d4 is a deuterated form of ethyl nicotinate, a compound derived from nicotinic acid, which is also known as niacin. The molecular formula of ethyl nicotinate-d4 is C8H9D4NO2, where the "d4" indicates the presence of four deuterium atoms. Ethyl nicotinate itself is characterized by a pyridine ring with a carboxylic acid group and is recognized for its sweet and fruity odor. This compound is soluble in water and has a molecular weight of approximately 155.21 g/mol due to the incorporation of deuterium isotopes .

Similar to its non-deuterated counterpart. The primary reaction involves esterification, where it can be synthesized by the reaction of deuterated ethanol with nicotinic acid. This reaction typically requires an acid catalyst and results in the formation of ethyl nicotinate-d4 along with water as a byproduct. Additionally, it can participate in hydrolysis, oxidation, and reduction reactions, influenced by its functional groups .

Ethyl Nicotinate-d4 exhibits biological activities that are primarily linked to its effects on skin physiology. It has been studied for its potential vasodilatory properties, which may enhance blood flow and improve skin circulation. This property makes it valuable in cosmetic formulations aimed at improving skin appearance and combating aging signs . Furthermore, it is metabolized into nicotinamide, which plays a crucial role in cellular metabolism as a precursor for nicotinamide adenine dinucleotide (NAD+), essential for various biochemical processes .

The synthesis of Ethyl Nicotinate-d4 typically involves the following steps:

  • Esterification Reaction: Deuterated ethanol reacts with nicotinic acid under acidic conditions.
  • Catalyst Addition: An acid catalyst such as sulfuric acid may be added to facilitate the reaction.
  • Isolation and Purification: The product is isolated through distillation or extraction methods and purified as necessary.

This method allows for the selective incorporation of deuterium into the ethyl group of the compound, providing valuable isotopic labeling for research purposes .

Ethyl Nicotinate-d4 finds applications primarily in:

  • Cosmetic Industry: Utilized in skin-conditioning formulations due to its vasodilatory effects that promote improved circulation and skin health.
  • Pharmaceutical Research: Serves as a tracer in metabolic studies due to its deuterated nature, allowing researchers to track metabolic pathways involving nicotinic acid derivatives .
  • Analytical Chemistry: Used in mass spectrometry and other analytical techniques to study metabolic processes involving nicotinic acid derivatives.

Research indicates that Ethyl Nicotinate-d4 interacts with biological systems through its conversion to nicotinamide, impacting lipid metabolism and influencing levels of high-density lipoprotein cholesterol (HDL-C) and other lipid fractions. Studies have shown that it can reduce low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing HDL-C levels, making it significant for cardiovascular health research .

Ethyl Nicotinate-d4 shares similarities with several compounds within the class of nicotinic acid derivatives. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl NicotinateC8H9NO2Known for vasodilatory effects; used in cosmetics
Nicotinic AcidC6H6N2O2Precursor to NAD+; essential for metabolism
Myristyl NicotinateC15H31NO2Longer carbon chain; used for targeted skin delivery
Methyl NicotinateC7H8N2O2Simpler structure; less effective in circulation

Ethyl Nicotinate-d4's unique feature lies in its deuteration, which allows for precise tracking in metabolic studies while retaining the biological activity characteristic of ethyl nicotinate .

XLogP3

1.3

Dates

Last modified: 08-15-2023

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